4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide -

4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

Catalog Number: EVT-3707370
CAS Number:
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib Mesylate

  • Relevance: Imatinib mesylate shares a similar core structure with 4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide, particularly the presence of a benzamide moiety and a pyrimidine ring. Several of the provided papers discuss Imatinib Mesylate and its related substances, providing insights into the structure-activity relationships of this class of compounds. For instance, the synthesis of related substances of Imatinib Mesylate provided in one study [] highlights the importance of the piperazinylmethylbenzamide moiety for its activity.

4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

  • Compound Description: This compound is a related substance of Imatinib Mesylate. Its synthesis and structural characterization were reported in a study focused on the preparation of Imatinib Mesylate-related compounds for quality control purposes. []

4-[(4-methyl-1,4-dioxidopiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

  • Compound Description: This is another related substance of Imatinib Mesylate. Its synthesis and structural confirmation were described in a study aimed at developing methods for the preparation of impurities found in Imatinib Mesylate, furthering the understanding of its chemical properties and potential side effects. []

4-[(4-methyl-1-oxidopiperazin-1-yl) methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

  • Compound Description: This compound is a related substance of Imatinib Mesylate. Its synthesis and structural confirmation, as reported in a study on the preparation of Imatinib Mesylate impurities, provide valuable information on the potential byproducts formed during the synthesis of Imatinib Mesylate and their structural characteristics. []

4-[(4-methyl-4-oxidopiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

  • Compound Description: This is a related substance of Imatinib Mesylate and was synthesized and structurally confirmed in a study investigating Imatinib's impurities. [] The study highlights its presence as a potential impurity and contributes to the overall understanding of Imatinib Mesylate's purity profile.
  • Compound Description: This compound, a related substance of Imatinib Mesylate, was synthesized and its structure confirmed in a study exploring Imatinib Mesylate's impurities. []

Repaglinide

  • Relevance: Repaglinide, while used for a different therapeutic purpose, shares a benzamide functional group with 4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide. This structural similarity underscores the potential for benzamide derivatives to interact with a variety of biological targets, including those involved in glucose regulation. []

4-(cyanomethyl)-2-ethoxybenzoic acid

  • Compound Description: Identified as an impurity in Repaglinide bulk drug batches, this compound was isolated and characterized using various spectroscopic techniques. [] The presence of this impurity, even in trace amounts, highlights the importance of stringent quality control in pharmaceutical manufacturing.

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

  • Compound Description: This compound was identified as an impurity in Repaglinide and characterized in a study focused on the identification and characterization of Repaglinide impurities. []
  • Compound Description: This compound is a newly identified impurity in Repaglinide. It shares structural similarities with the antidiabetic drug but with modifications that might influence its pharmacological activity. []

2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl) phenyl) acetic acid

  • Compound Description: This compound was identified and characterized as an impurity of Repaglinide, and its structure was confirmed by single-crystal X-ray diffraction. This highlights the rigorous analytical techniques employed in pharmaceutical quality control and the importance of understanding even minor components in drug formulations. []

4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide

  • Compound Description: This is another newly identified impurity in Repaglinide. Its identification contributes to the comprehensive characterization of potential impurities and aids in ensuring the quality and safety of the drug. []
  • Compound Description: This is a newly identified impurity in Repaglinide that might be formed during the drug's synthesis. The identification and characterization of such impurities are crucial for drug safety and efficacy, as even small amounts can potentially lead to adverse effects or reduced drug activity. []

N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide

  • Compound Description: This compound, identified as a new impurity in Repaglinide, may form through side reactions during the drug's production process. Its characterization helps refine Repaglinide synthesis and purification methods. []

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826)

  • Compound Description: This compound is a potent membrane-bound phospholipase A2 (PLA2) inhibitor with significant cardioprotective effects in animal models. It reduces the size of myocardial infarction in coronary-occluded rats. []

BAY 58-2667 (Cinaciguat)

  • Compound Description: Cinaciguat is a soluble guanylate cyclase (sGC) activator that acts as a haem-mimetic. It binds to sGC when its native haem is removed, offering a potential therapeutic approach for treating endothelial dysfunction, a condition where nitric oxide signaling is impaired. []

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino)-N-(4-(morpholine-4-sulfonyl)phenyl)benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a soluble guanylate cyclase (sGC) activator that functions independently of haem. This mechanism of action makes it a potential therapeutic candidate for conditions where nitric oxide signaling is compromised. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 acts as a haem-dependent sGC stimulator. Its mechanism of action involves enhancing the activity of sGC in the presence of haem, making it a potential therapeutic strategy for addressing conditions associated with impaired nitric oxide signaling. []

Properties

Product Name

4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C23H21N3O3S/c1-30(28,29)26(17-19-5-3-2-4-6-19)22-13-9-20(10-14-22)23(27)25-21-11-7-18(8-12-21)15-16-24/h2-14H,15,17H2,1H3,(H,25,27)

InChI Key

JRPJPZAIBOCUCI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.